molecular formula C11H12BrNO B1387263 5-Bromo-1-propionylindoline CAS No. 785785-25-3

5-Bromo-1-propionylindoline

Cat. No.: B1387263
CAS No.: 785785-25-3
M. Wt: 254.12 g/mol
InChI Key: OENLPKMTZQJTFN-UHFFFAOYSA-N
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Description

5-Bromo-1-propionylindoline is a chemical compound that belongs to the indoline family, characterized by a bromine atom at the 5th position and a propionyl group attached to the nitrogen atom of the indoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-propionylindoline typically involves the bromination of indoline followed by acylation. One common method includes:

    Bromination: Indoline is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane to introduce the bromine atom at the 5th position.

    Acylation: The brominated indoline is then reacted with propionyl chloride in the presence of a base such as pyridine or triethylamine to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-propionylindoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The indoline ring can be oxidized to form indole derivatives or reduced to form more saturated compounds.

    Acylation and Alkylation: The nitrogen atom can undergo further acylation or alkylation to introduce additional functional groups.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: 5-Amino-1-propionylindoline, 5-Thio-1-propionylindoline.

    Oxidation Products: 5-Bromoindole derivatives.

    Reduction Products: this compound derivatives with reduced ring saturation.

Scientific Research Applications

5-Bromo-1-propionylindoline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential anticancer, antiviral, and antimicrobial properties.

    Biological Research: Used as a probe to study biological pathways and interactions.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex indoline derivatives.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1-propionylindoline involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit certain enzymes or proteins involved in cell proliferation. The bromine atom and propionyl group play crucial roles in enhancing its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    5-Bromoindoline: Lacks the propionyl group, making it less versatile in certain reactions.

    1-Propionylindoline: Lacks the bromine atom, affecting its reactivity and biological activity.

    5-Chloro-1-propionylindoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness: 5-Bromo-1-propionylindoline is unique due to the presence of both the bromine atom and the propionyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(5-bromo-2,3-dihydroindol-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-2-11(14)13-6-5-8-7-9(12)3-4-10(8)13/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENLPKMTZQJTFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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